molecular formula C6H12F2N2 B13633456 3-(Difluoromethyl)piperidin-3-amine

3-(Difluoromethyl)piperidin-3-amine

Katalognummer: B13633456
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: CFQDPULZSWPHAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it a valuable molecule in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 3-(Difluoromethyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the piperidine ring. This process typically requires the use of transition metal catalysts and specific reaction conditions to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow processes and the use of automated systems to control reaction parameters .

Analyse Chemischer Reaktionen

3-(Difluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. This can result in various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

3-(Difluoromethyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:

The presence of the difluoromethyl group in this compound makes it unique, as it can impart distinct chemical and biological properties compared to other piperidine derivatives .

Eigenschaften

Molekularformel

C6H12F2N2

Molekulargewicht

150.17 g/mol

IUPAC-Name

3-(difluoromethyl)piperidin-3-amine

InChI

InChI=1S/C6H12F2N2/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4,9H2

InChI-Schlüssel

CFQDPULZSWPHAC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.